molecular formula C21H16ClN3O3S B2712848 N-(5-chloro-2-methoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1105219-10-0

N-(5-chloro-2-methoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B2712848
CAS No.: 1105219-10-0
M. Wt: 425.89
InChI Key: ITTZRRGWQSNMMQ-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a heterocyclic acetamide derivative featuring a thieno[3,2-d]pyrimidinone core fused with a phenyl group at position 7. The acetamide moiety is substituted with a 5-chloro-2-methoxyphenyl group, contributing steric and electronic modulation.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O3S/c1-28-17-8-7-14(22)9-16(17)24-18(26)10-25-12-23-19-15(11-29-20(19)21(25)27)13-5-3-2-4-6-13/h2-9,11-12H,10H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITTZRRGWQSNMMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thienopyrimidine core, followed by the introduction of the phenyl and acetamide groups. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

Structure and Composition

The molecular formula of N-(5-chloro-2-methoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is C21H18ClN3O3C_{21}H_{18}ClN_{3}O_{3} with a molecular weight of approximately 417.9 g/mol. The compound features a thienopyrimidine core, which is known for its diverse pharmacological properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains:

  • Gram-negative bacteria : Effective against Escherichia coli and Salmonella typhi.
  • Gram-positive bacteria : Demonstrated activity against Staphylococcus aureus and Bacillus subtilis.

The minimum inhibitory concentration (MIC) values suggest potent antibacterial effects, indicating that this compound could be a candidate for developing new antimicrobial agents.

Anticancer Properties

The anticancer potential of this compound has been evaluated in several studies. Preliminary findings suggest that it inhibits the proliferation of cancer cell lines by targeting specific signaling pathways involved in cell growth and survival. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit kinases involved in cell signaling.
  • Disruption of Cellular Processes : It can interfere with DNA replication and repair mechanisms.
  • Induction of Apoptosis : Evidence suggests it promotes programmed cell death in malignant cells.

Table 2: Summary of Biological Activities

Activity TypeTarget Organisms/CellsMechanisms of Action
AntimicrobialE. coli, S. aureus, etc.Inhibition of bacterial growth
AnticancerVarious cancer cell linesInhibition of kinases, disruption of DNA repair, induction of apoptosis

Study on Antibacterial Activity

A series of thienopyrimidine derivatives were synthesized and tested for their antibacterial properties. Modifications at the amido or imino side chains significantly enhanced antimicrobial potency, suggesting that structural variations can lead to improved efficacy.

Anticancer Evaluation

In vitro tests on various cancer cell lines demonstrated that compounds with similar structures effectively inhibited cell growth. For example, a study highlighted the efficacy of thienopyrimidine derivatives in targeting the MEK/ERK signaling pathway, which is crucial in many cancers.

Mechanism of Action

The mechanism by which N-(5-chloro-2-methoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide exerts its effects likely involves interaction with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Core Heterocyclic Modifications

Thieno[3,2-d]pyrimidinone vs. Thieno[2,3-d]pyrimidinone

  • Compound 9 (): Features a thieno[2,3-d]pyrimidinone core with a thiophen-2-yl substituent at position 5. The altered ring fusion (2,3-d vs. The compound demonstrated anti-breast cancer activity in vitro and in vivo .
  • Target Compound : The 3,2-d fusion may enhance π-stacking interactions in hydrophobic binding pockets compared to 2,3-d analogs .

Pyrido-Fused Derivatives

  • Compound 24 (): Contains a pyrido[4',3':4,5]thieno[2,3-d]pyrimidinone system. The additional pyridine ring increases molecular complexity and rigidity, which may improve target selectivity but reduce solubility .

Substituent Variations on the Acetamide Moiety

Compound Name Substituent on Phenyl Ring Molecular Weight (g/mol) Key Structural Features Reference
Target Compound 5-chloro-2-methoxy ~435.87* Electron-withdrawing Cl and OCH₃ groups
N-(4-cyanophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetamide 4-cyano 408.42 Strong electron-withdrawing CN group
N-(4-bromo-2-fluorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetamide 4-bromo-2-fluoro 458.31 Halogenated substituents for lipophilicity
N-(2-chlorobenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetamide 2-chlorobenzyl 409.89 Benzyl group enhancing steric bulk

*Estimated based on similar analogs.

Substituent Effects on Bioactivity

  • Electron-Withdrawing Groups (Cl, F, CN) : Enhance stability and binding to electrophilic regions of targets (e.g., kinase ATP-binding pockets) .
  • Methoxy Groups : Improve solubility and moderate steric hindrance .

Spectroscopic Characterization

  • IR Spectroscopy: Carbonyl stretches (C=O) observed at ~1,690–1,730 cm⁻¹ in all analogs, confirming the acetamide and pyrimidinone moieties .
  • ¹H-NMR : Methoxy protons resonate at δ ~3.8–4.0 ppm, while aromatic protons appear between δ 7.0–8.5 ppm .

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a synthetic compound notable for its complex thieno[3,2-d]pyrimidine structure, which is associated with various biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Structural Overview

The compound features:

  • Thieno[3,2-d]pyrimidine core : Known for diverse biological activities.
  • Chloro and methoxy substituents : These groups may influence pharmacological properties and solubility.
  • Acetamide moiety : Associated with enhanced biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate these targets, leading to alterations in cellular pathways that result in various therapeutic effects.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in disease pathways.
  • Receptor Modulation : It could interact with receptors to alter signaling pathways.

Anticancer Activity

Recent studies have indicated that thieno[3,2-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown potent cytotoxic effects against various cancer cell lines.

Compound Cell Line Tested IC50 (µM) Effect
Compound AGlioblastoma0.1Cytotoxic
Compound BBreast Cancer0.05Cytotoxic

Note: Data from related thieno[3,2-d]pyrimidine compounds suggest similar activity for the target compound.

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties. Research indicates that derivatives of thieno[3,2-d]pyrimidine can significantly reduce the expression of inflammatory markers such as COX-2 and iNOS.

Study Reference Effect Observed Comparison
Study 1Reduced COX-2 expressionMore effective than indomethacin
Study 2Decreased iNOS levelsComparable to standard anti-inflammatory drugs

Case Studies

  • Cytotoxicity Against Tumor Cells
    • A study evaluated the cytotoxic effects of various thieno[3,2-d]pyrimidine derivatives on glioblastoma and breast adenocarcinoma cell lines. The results demonstrated significant apoptosis-inducing capabilities at nanomolar concentrations.
  • Anti-inflammatory Activity
    • Another study focused on the anti-inflammatory potential of related compounds. It was found that certain derivatives significantly reduced inflammatory cytokines in vitro, suggesting a promising therapeutic application for inflammatory diseases.

Q & A

Q. How can researchers design a synthetic route for this compound, considering its structural complexity?

The synthesis of thienopyrimidine-acetamide derivatives typically involves multi-step reactions. A general approach includes:

  • Substitution reactions for introducing aryl/heteroaryl groups (e.g., nitro group displacement using alkoxides under alkaline conditions) .
  • Reduction steps (e.g., nitro to amine using iron powder in acidic media) .
  • Condensation reactions with acetamide precursors, often mediated by coupling agents like DCC or EDCI .
  • Key intermediates : For example, 5-chloro-2-methoxyaniline can be condensed with a pre-formed thienopyrimidine scaffold via nucleophilic substitution.
    Critical parameters : Reaction pH, temperature (e.g., 80°C for acetamide coupling), and stoichiometric ratios of reagents .

Q. What analytical techniques are essential for structural confirmation?

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substituent integration and connectivity (e.g., methoxy protons at δ 3.8 ppm, aromatic protons in thienopyrimidine) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ at m/z 392.0 for analogous compounds) .
  • IR spectroscopy : Detect functional groups (e.g., carbonyl stretches at ~1667 cm1^{-1} for acetamide) .
  • Elemental analysis : Validate purity and stoichiometry (e.g., C, H, N within ±0.4% of theoretical values) .

Q. How can in vitro biological activity be reliably assessed?

  • Enzyme inhibition assays : Use purified kinases or receptors (e.g., FLT3 kinase for thienopyrimidine derivatives) with ATP-competitive binding protocols .
  • Cell-based assays : Measure cytotoxicity (e.g., IC50_{50}) in cancer cell lines using MTT or resazurin-based viability tests .
  • Controls : Include reference inhibitors (e.g., staurosporine for kinase assays) and solvent-only controls to exclude nonspecific effects .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be optimized for enhanced target selectivity?

  • Modify substituents : Replace the phenyl group on the thienopyrimidine core with electron-withdrawing groups (e.g., -CF3_3) to improve binding affinity to hydrophobic pockets .
  • Scaffold hopping : Replace the thienopyrimidine with pyrazolo[3,4-d]pyrimidine to assess changes in kinase selectivity .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with active-site residues (e.g., FLT3 Tyr693) .

Q. What strategies address discrepancies in synthetic yields across literature reports?

  • Reaction condition optimization : Test alternative catalysts (e.g., Pd/C for nitro reductions instead of iron powder) to improve efficiency .
  • Purification methods : Compare column chromatography vs. recrystallization for isolating intermediates (e.g., 85% purity vs. >95% purity) .
  • Byproduct analysis : Use LC-MS to identify side products (e.g., over-alkylation) and adjust stoichiometry accordingly .

Q. How can in vivo pharmacokinetic (PK) studies be designed for this compound?

  • Dosing regimens : Administer orally (10–50 mg/kg) in rodent models and measure plasma concentrations via LC-MS/MS .
  • Metabolite profiling : Identify phase I/II metabolites using liver microsomes and human CYP450 isoforms .
  • Toxicity endpoints : Monitor liver enzymes (ALT/AST) and renal function (creatinine) in Wistar rats over 28 days .

Q. What computational tools validate target engagement and off-target effects?

  • Molecular dynamics simulations : Analyze binding stability (RMSD <2 Å over 100 ns) to confirm target specificity .
  • Off-target screening : Use ChEMBL or PubChem databases to predict interactions with unrelated kinases (e.g., EGFR, VEGFR) .
  • ADMET prediction : SwissADME or pkCSM to estimate bioavailability, blood-brain barrier penetration, and hERG inhibition risks .

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